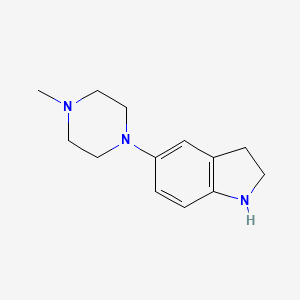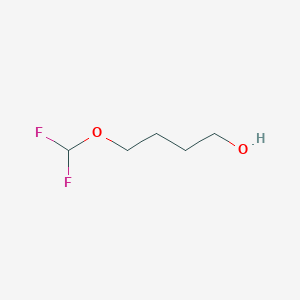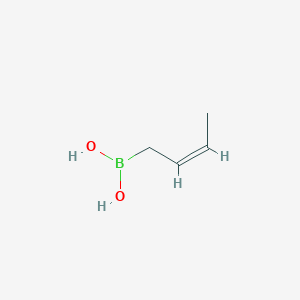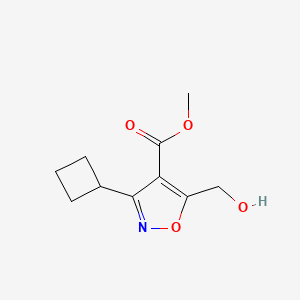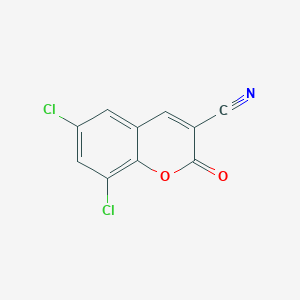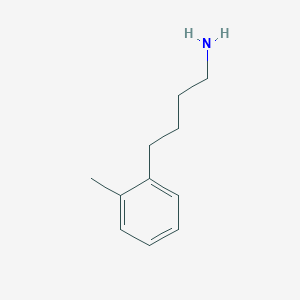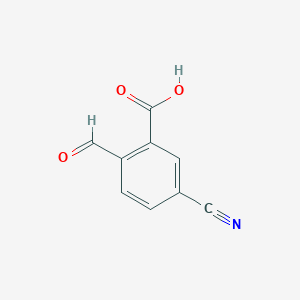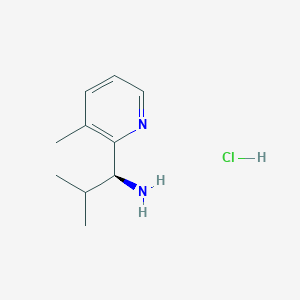![molecular formula C20H17ClN4O5 B15234026 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid: is a complex organic compound that features a unique structure combining pyrazole, furan, and benzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid typically involves multiple steps:
Formation of Pyrazole Derivatives: The initial step involves the synthesis of 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde through the reaction of ethyl acetoacetate with hydrazine hydrate.
Bis-Pyrazole Formation: The next step is the formation of the bis-pyrazole compound by reacting two equivalents of 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde with formaldehyde.
Furan Ring Introduction: The bis-pyrazole compound is then reacted with 2-furylboronic acid under Suzuki coupling conditions to introduce the furan ring.
Chlorobenzoic Acid Addition: Finally, the furan-containing intermediate is reacted with 2-chlorobenzoic acid under esterification conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrazole moieties.
Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified pyrazole or furan rings.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets in a specific manner, leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)benzoic acid: Similar structure but lacks the chlorine atom.
5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-methylbenzoic acid: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid may confer unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C20H17ClN4O5 |
|---|---|
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
5-[5-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C20H17ClN4O5/c1-8-15(18(26)24-22-8)17(16-9(2)23-25-19(16)27)14-6-5-13(30-14)10-3-4-12(21)11(7-10)20(28)29/h3-7,17H,1-2H3,(H,28,29)(H2,22,24,26)(H2,23,25,27) |
InChI-Schlüssel |
BYBCGGBFIRCZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=C(NNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


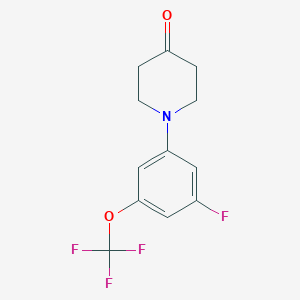
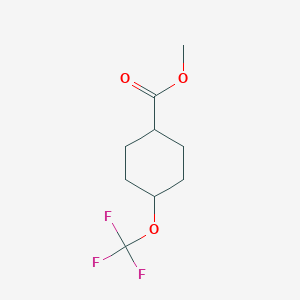
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
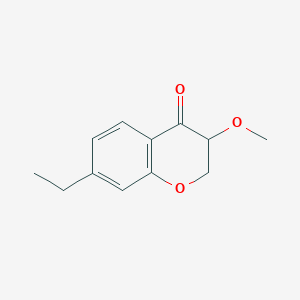
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
